molecular formula C15H13NO3S B171939 1-Benzenesulfonyl-7-methoxy-1H-indole CAS No. 146073-32-7

1-Benzenesulfonyl-7-methoxy-1H-indole

Cat. No. B171939
CAS RN: 146073-32-7
M. Wt: 287.3 g/mol
InChI Key: JPLYCGNNGYBEQO-UHFFFAOYSA-N
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Description

1-Benzenesulfonyl-7-methoxy-1H-indole is a chemical compound with the molecular formula C15H13NO3S . It has a molecular weight of 287.34 .


Molecular Structure Analysis

The molecular structure of 1-Benzenesulfonyl-7-methoxy-1H-indole consists of a benzene ring attached to a sulfonyl group and a methoxy-substituted indole ring . The InChI code for this compound is 1S/C15H13NO3S/c1-19-14-9-5-6-12-10-11-16 (15 (12)14)20 (17,18)13-7-3-2-4-8-13/h2-11H,1H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Benzenesulfonyl-7-methoxy-1H-indole include a molecular weight of 287.34 and a molecular formula of C15H13NO3S .

Scientific Research Applications

Chemical Reactions and Derivatives

  • Reactions with Pyridine Substrates : 1-Benzenesulfonyl-2-lithioindole, a related compound, reacts with various pyridine substrates, showing potential for creating diverse benzenesulfonyl derivatives of 2-(2′ -pyridyl)indole (Caixach et al., 1979).

Crystal Structures

  • Crystal Structure Analysis : Studies on crystal structures of compounds including 1-Benzenesulfonyl-7-methoxy-1H-indole derivatives provide insights into their molecular geometry and interactions, contributing to the understanding of their chemical properties and potential applications (Palani et al., 2006).

Synthesis of Alkaloids

  • Synthesis of Indole Alkaloids : It is used in the stereospecific synthesis of D(+)-tryptophan derivatives, crucial for the creation of Alstonia bisindole alkaloids (Allen et al., 1992).

Chemical Modification Techniques

  • Introduction of Protecting Groups : The compound plays a role in the introduction of sulfonyl, acyl, and alkyl protecting groups on the nitrogen of indole, simplifying and improving the efficiency of this process (Ottoni et al., 1998).

Indole Alkaloid Synthesis

  • Palladium-Catalyzed Heteroarylation : 1-Benzenesulfonyl-7-methoxy-1H-indole is used in the preparation of (2-Pyridyl)indoles, demonstrating its potential in indole alkaloid synthesis and offering a synthetic entry to various alkaloid structures (Amat et al., 1997).

Pharmaceutical Compound Synthesis

  • Synthesis of Pharmaceutical Compounds : The molecule is instrumental in the synthesis of various pharmacologically significant substances, indicating its value in pharmaceutical research (Nagarathnam, 1992).

Metabolic Profiling

  • Metabolic Profiling : Studies on S002-333, a compound involving 1-Benzenesulfonyl-7-methoxy-1H-indole, provide insights into its metabolism, stability, and species comparison, which are crucial for drug development (Saxena et al., 2016).

Chemical Modifications

  • Selective Chemical Modifications : 1-Benzenesulfonyl-7-methoxy-1H-indole allows for selective chemical modifications like 3-amidation, expanding its utility in organic synthesis (Ortiz et al., 2017).

Safety and Hazards

The safety data sheet (MSDS) for 1-Benzenesulfonyl-7-methoxy-1H-indole can be found online . It’s always important to refer to the MSDS for handling and safety information.

properties

IUPAC Name

1-(benzenesulfonyl)-7-methoxyindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3S/c1-19-14-9-5-6-12-10-11-16(15(12)14)20(17,18)13-7-3-2-4-8-13/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPLYCGNNGYBEQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1N(C=C2)S(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90472434
Record name 1-BENZENESULFONYL-7-METHOXY-1H-INDOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90472434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

146073-32-7
Record name 1-BENZENESULFONYL-7-METHOXY-1H-INDOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90472434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a cooled (ice water bath) solution of 7-(methyloxy)-1H-indole (3 g, 20.38 mmol) in DMF (100 mL) was added sodium hydride (0.618 g, 24.46 mmol) portionwise. After 15 minutes a solution of benzenesulfonyl chloride (3.94 mL, 30.6 mmol) in 20 ml of DMF was added dropwise. The reaction mixture was stirred at RT for 24 h, at which time it was concentrated. The residue was dissolved in DCM (100 ml) and washed with water and brine, dried over MgSO4, filtered and concentrated. The residue was purified by column chromatography (Biotage; 0% to 100% DCM:Hex; 50 g-HP-silica gel column) to give 3.65 g of the title compound. 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 3.65 (s, 3H), 6.60-6.75 (m, 2H), 7.08-7.22 (m, 2H), 7.40-7.62 (m, 3H), 7.77-7.92 (m, 3H). MS (ES) [M+H]+ 288.0.
[Compound]
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ice water
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3 g
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100 mL
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0.618 g
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3.94 mL
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20 mL
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solvent
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Synthesis routes and methods II

Procedure details

To a solution of 7-methoxyindole (1 eq) in DMF cooled in an ice bath was added NaH (60% dispersion in oil, 1.2 eq). The reaction was stirred for 1 hr at room temperature then recooled in an ice bath. Benzenesulfonyl chloride (1.1 eq) was added then the reaction was stirred for 2 hrs at room temperature. Water/ethyl acetate were added and the ethyl acetate layer was washed repeatedly (3×) with water. The ethyl acetate layer was concentrated and evaporated to dryness.
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Water ethyl acetate
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